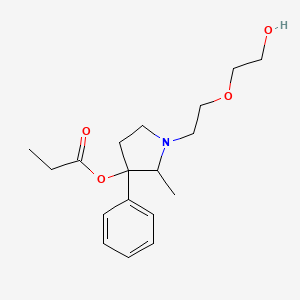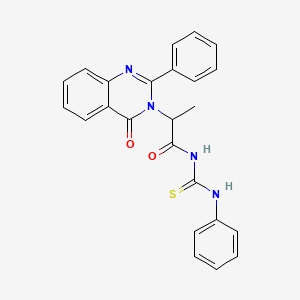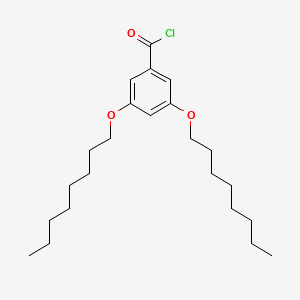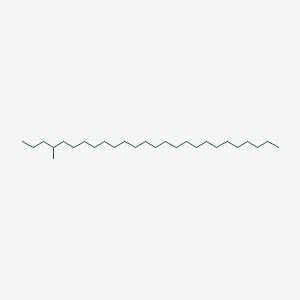
Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing piperidine derivatives is through the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
For the specific compound Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)-, the synthetic route may involve the following steps:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the 2-ethylthiophenyl group via nucleophilic substitution reactions.
- Methylation of the amino group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired products. Catalysts such as palladium or platinum on carbon are commonly employed in these processes to facilitate the hydrogenation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine derivatives can undergo various types of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones or other oxidized products.
Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can yield piperidinones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of piperidine derivatives with different properties and applications.
Applications De Recherche Scientifique
Piperidine derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Piperidine derivatives are used as building blocks for the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.
Organic Synthesis: These compounds serve as intermediates in the synthesis of complex organic molecules, including natural products and agrochemicals.
Industrial Applications: Piperidine derivatives are used as solvents, catalysts, and stabilizers in various industrial processes.
Biological Research: These compounds are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of piperidine derivatives depends on their specific structure and the biological target they interact with. Generally, these compounds can act as:
Enzyme Inhibitors: By binding to the active site of enzymes, piperidine derivatives can inhibit their activity and modulate biochemical pathways.
Receptor Agonists/Antagonists: Piperidine derivatives can interact with receptors in the body, either activating them (agonists) or blocking their activity (antagonists).
Ion Channel Modulators: Some piperidine derivatives can modulate the activity of ion channels, affecting the flow of ions across cell membranes and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Piperidine derivatives can be compared with other nitrogen-containing heterocycles, such as:
Pyrrolidine: Pyrrolidine is a five-membered ring with one nitrogen atom, and it is structurally simpler than piperidine.
Piperazine: Piperazine contains two nitrogen atoms in a six-membered ring, making it more basic and reactive than piperidine.
The uniqueness of Piperidine, 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)- lies in its specific substituents, which can impart unique chemical and biological properties compared to other piperidine derivatives.
Propriétés
Numéro CAS |
73790-77-9 |
|---|---|
Formule moléculaire |
C17H28N2S |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2-ethylsulfanyl-N-methyl-N-(3-piperidin-1-ylpropyl)aniline |
InChI |
InChI=1S/C17H28N2S/c1-3-20-17-11-6-5-10-16(17)18(2)12-9-15-19-13-7-4-8-14-19/h5-6,10-11H,3-4,7-9,12-15H2,1-2H3 |
Clé InChI |
QFTAVWLZUWVDQK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=CC=C1N(C)CCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


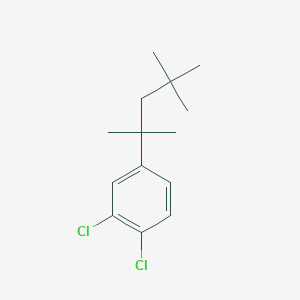


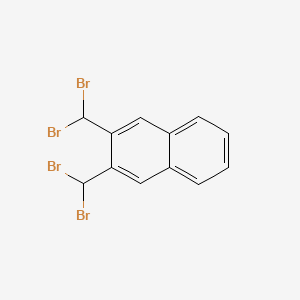
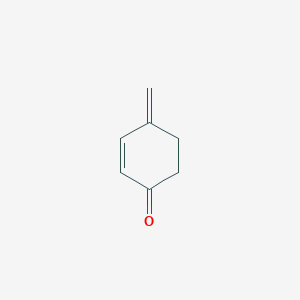
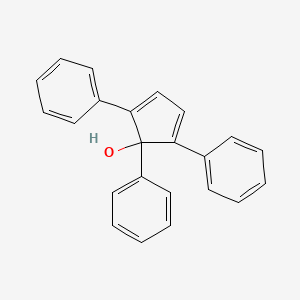
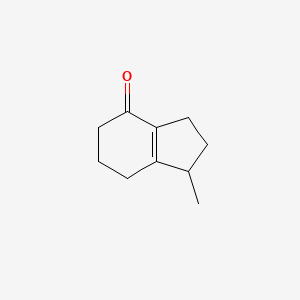
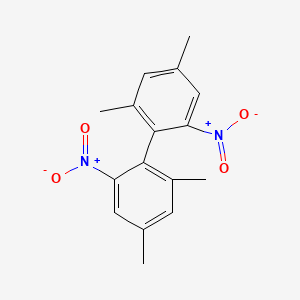
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
